molecular formula C14H20O3 B10977123 Ethyl 2-(4-ethylphenoxy)-2-methylpropanoate

Ethyl 2-(4-ethylphenoxy)-2-methylpropanoate

Cat. No.: B10977123
M. Wt: 236.31 g/mol
InChI Key: MIRLMEGGYCKMGQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethylphenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to a phenoxy group, which is further connected to a methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-ethylphenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-ethylphenoxy)-2-methylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(4-ethylphenoxy)-2-methylpropanoic acid+ethanolacid catalystethyl 2-(4-ethylphenoxy)-2-methylpropanoate+water\text{2-(4-ethylphenoxy)-2-methylpropanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(4-ethylphenoxy)-2-methylpropanoic acid+ethanolacid catalyst​ethyl 2-(4-ethylphenoxy)-2-methylpropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylphenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents (e.g., nitric acid for nitration) under controlled temperature conditions.

Major Products

    Hydrolysis: 2-(4-ethylphenoxy)-2-methylpropanoic acid and ethanol.

    Reduction: 2-(4-ethylphenoxy)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethylphenoxy)-2-methylpropanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The phenoxy group may play a role in binding to these targets, while the ester moiety could influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Ethyl 2-(4-ethylphenoxy)-2-methylpropanoate can be compared to other similar compounds, such as:

    Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate: Similar structure but with a methoxy group instead of an ethyl group.

    Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate: Contains a chlorine atom in place of the ethyl group.

    Ethyl 2-(4-bromophenoxy)-2-methylpropanoate: Features a bromine atom instead of the ethyl group.

These compounds share similar chemical properties but may exhibit different biological activities and reactivities due to the nature of the substituents on the phenoxy group .

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 2-(4-ethylphenoxy)-2-methylpropanoate

InChI

InChI=1S/C14H20O3/c1-5-11-7-9-12(10-8-11)17-14(3,4)13(15)16-6-2/h7-10H,5-6H2,1-4H3

InChI Key

MIRLMEGGYCKMGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)(C)C(=O)OCC

Origin of Product

United States

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